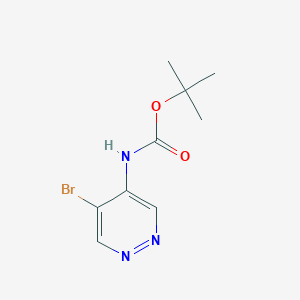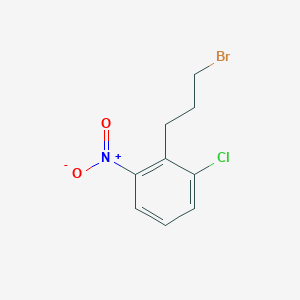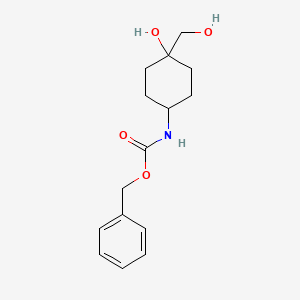
Tert-butyl 5-bromopyridazin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromopyridazin-4-ylcarbamate is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group and the bromine atom attached to the pyridazine ring make this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromopyridazin-4-ylcarbamate typically involves the bromination of pyridazine followed by the introduction of the tert-butyl carbamate group. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridazine is then reacted with tert-butyl isocyanate to form this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromopyridazin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridazin-4-ylcarbamate.
Oxidation Reactions: Oxidation can lead to the formation of pyridazin-4-ylcarbamate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 5-aminopyridazin-4-ylcarbamate, 5-thiopyridazin-4-ylcarbamate, etc.
Reduction: Formation of pyridazin-4-ylcarbamate.
Oxidation: Formation of pyridazin-4-ylcarbamate derivatives with various functional groups.
Applications De Recherche Scientifique
Tert-butyl 5-bromopyridazin-4-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules, enzyme inhibitors, and receptor antagonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of polymers, agrochemicals, and other materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromopyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of the bromine atom and the tert-butyl carbamate group enhances its binding affinity and selectivity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-iodopyridazin-4-ylcarbamate
- Tert-butyl 5-chloropyridazin-4-ylcarbamate
- Tert-butyl 5-fluoropyridazin-4-ylcarbamate
Uniqueness
Tert-butyl 5-bromopyridazin-4-ylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its iodinated, chlorinated, and fluorinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H12BrN3O2 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromopyridazin-4-yl)carbamate |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-12-11-4-6(7)10/h4-5H,1-3H3,(H,11,13,14) |
Clé InChI |
RRWAVHDBPJFWPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=NC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)












